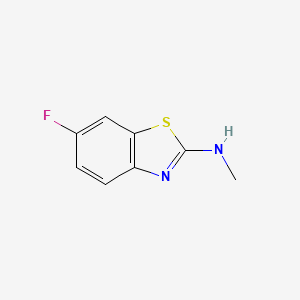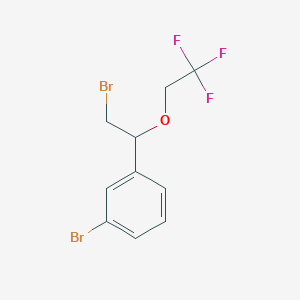
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of bromine atoms and a trifluoroethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3) . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of brominated phenols or quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene involves its interaction with molecular targets through its bromine and trifluoroethoxy groups. These functional groups can participate in various chemical reactions, such as electrophilic aromatic substitution, where the compound acts as an electrophile. The trifluoroethoxy group can also influence the compound’s reactivity and stability by electron-withdrawing effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but lacks the additional bromine atom.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
1-Bromo-2,4,5-trifluorobenzene: Contains multiple fluorine atoms on the benzene ring.
Uniqueness
1-Bromo-3-(2-bromo-1-(2,2,2-trifluoroethoxy)ethyl)benzene is unique due to the presence of both bromine and trifluoroethoxy groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H9Br2F3O |
|---|---|
Molekulargewicht |
361.98 g/mol |
IUPAC-Name |
1-bromo-3-[2-bromo-1-(2,2,2-trifluoroethoxy)ethyl]benzene |
InChI |
InChI=1S/C10H9Br2F3O/c11-5-9(16-6-10(13,14)15)7-2-1-3-8(12)4-7/h1-4,9H,5-6H2 |
InChI-Schlüssel |
WYOXLXJNNYQDOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(CBr)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


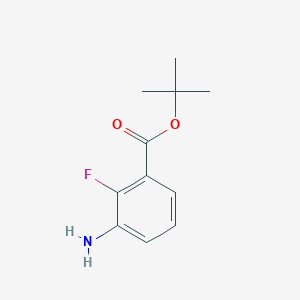
![3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13477874.png)
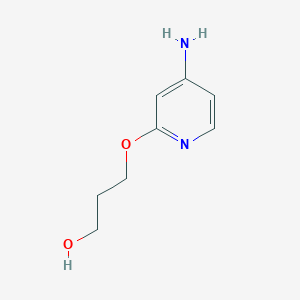
![2-{[(Naphthalen-1-yl)methyl]amino}pentanoic acid](/img/structure/B13477891.png)

![2-(5-(2-Methoxyethoxy)-1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride](/img/structure/B13477902.png)

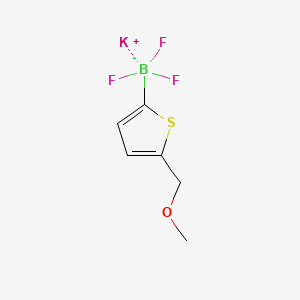

![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)

